2-Oxo-6-(6-(trifluoromethyl)nicotinoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
The compound “Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate” is a related compound with a molecular formula of C9H8F3NO3 . Another related compound is “Methyl 2-hydroxy-6-(trifluoromethyl)nicotinate” with a CAS Number of 144740-55-6 .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, the synthesis of related compounds involves reactions such as [3+2] cycloaddition . For instance, the synthesis of “Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate” involves the reaction of ethyl oximinochloroacetate with triethylamine to form a more reactive ethyl cyanocarboxylate N-oxide, which then interacts with a thiopyran .Molecular Structure Analysis
The molecular structure of related compounds like “Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate” can be found in databases like ChemSpider .Chemical Reactions Analysis
The chemical reactions involving related compounds often involve [3+2] cycloaddition reactions . For example, the reaction of 3,5-bis(trifluoromethyl)bromobenzene with i-PrMgCl in THF forms a Grignard reagent, which then reacts with acetic anhydride .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds like “2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE” include a molecular weight of 163.1, a boiling point of 223.7±40.0 °C, and a density of 1.398±0.06 g/cm3 .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
One of the key areas of research involving this compound is the development of synthetic methodologies. For instance, a study by R. Mahesh et al. (2004) outlines the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives. The process involves intermediate steps including the preparation of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, showcasing the versatility and reactivity of naphthyridine derivatives in the synthesis of potential serotonin 5-HT3 receptor antagonists (Mahesh, Perumal, & Vijaya Pandi, 2004).
Chemical Reactions and Derivatives
Research by I. H. E. Azab and E. A. E. Rady (2012) demonstrates the facile synthesis of new polyfunctionally heterocyclic derivatives incorporating the 2-imino-2H-chromene moiety. This study illustrates the compound's role as a starting intermediate for the synthesis of a variety of functionalized chromenes, highlighting its utility in creating complex heterocyclic structures (Azab & Rady, 2012).
Material Science and Nonlinear Optical Materials
The compound has also been investigated in the context of material science. V. Raghukumar et al. (2003) explored the synthesis of nicotinonitrile derivatives as a new class of nonlinear optical (NLO) materials. This research underscores the potential of naphthyridine derivatives in the development of materials with significant NLO properties, contributing to advancements in optical technologies (Raghukumar, Thirumalai, Ramakrishnan, Karunakara, & Ramamurthy, 2003).
Safety and Hazards
Properties
IUPAC Name |
2-oxo-6-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)13-2-1-9(7-21-13)15(25)23-4-3-12-11(8-23)5-10(6-20)14(24)22-12/h1-2,5,7H,3-4,8H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZPTTHPLRZQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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